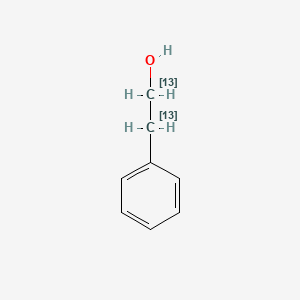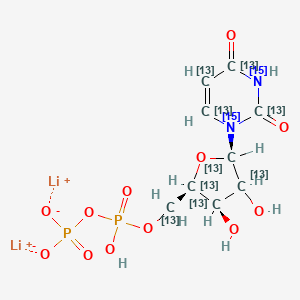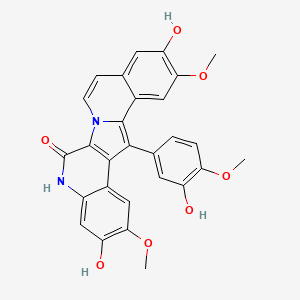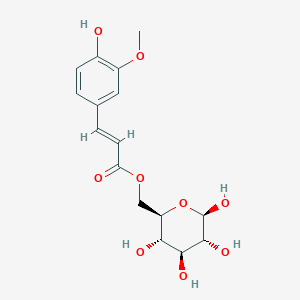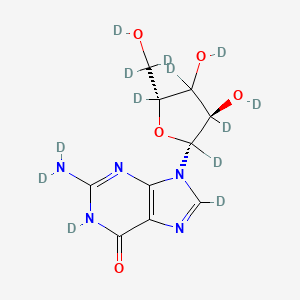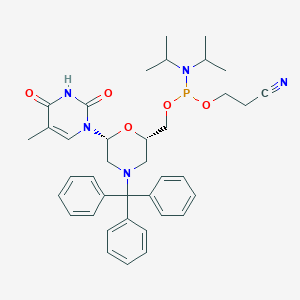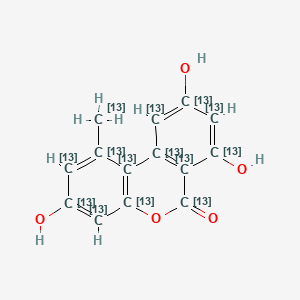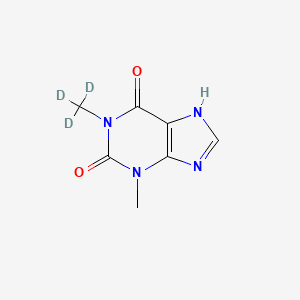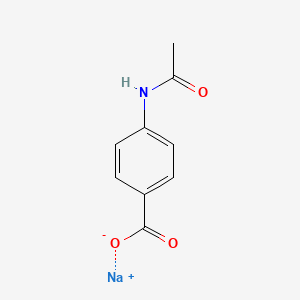
Sodium 4-acetamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-acetamidobenzoate, also known as acedoben sodium, is a derivative of benzoic acid. It is characterized by the presence of an acetamido group at the para position of the benzoic acid ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-acetamidobenzoate typically involves the reaction of 4-acetamidobenzoic acid with sodium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and subsequent drying .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Sodium 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component.
Mécanisme D'action
The mechanism of action of sodium 4-acetamidobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to inflammation and immune response, contributing to its therapeutic effects in treating infections.
Comparaison Avec Des Composés Similaires
4-Acetamidobenzoic Acid: The parent compound from which sodium 4-acetamidobenzoate is derived.
N-Acetyl-4-aminobenzoate: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, 4-acetamidobenzoic acid. This makes it more suitable for certain pharmaceutical and industrial applications .
Propriétés
Numéro CAS |
29305-16-6 |
|---|---|
Formule moléculaire |
C9H8NNaO3 |
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
sodium;4-acetamidobenzoate |
InChI |
InChI=1S/C9H9NO3.Na/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Clé InChI |
QCTHGBUDZUJILN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Numéros CAS associés |
556-08-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
